molecular formula C11H15NO2 B1583628 4-(4-Methoxyphenyl)morpholine CAS No. 27347-14-4

4-(4-Methoxyphenyl)morpholine

Cat. No.: B1583628
CAS No.: 27347-14-4
M. Wt: 193.24 g/mol
InChI Key: FAAUAMNUAFGPAR-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)morpholine is an organic compound with the molecular formula C11H15NO2. It is a morpholine derivative where the morpholine ring is substituted with a 4-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)morpholine typically involves the reaction of 4-methoxyaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The process can be summarized as follows:

    Step 1: 4-Methoxyaniline reacts with epichlorohydrin in the presence of a base to form an intermediate.

    Step 2: The intermediate undergoes cyclization with morpholine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-(4-Hydroxyphenyl)morpholine.

    Reduction: Reduced aromatic derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

4-(4-Methoxyphenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-(4-Hydroxyphenyl)morpholine: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Phenylmorpholine: Lacks the methoxy substituent on the aromatic ring.

    4-(4-Methylphenyl)morpholine: Contains a methyl group instead of a methoxy group.

Uniqueness: 4-(4-Methoxyphenyl)morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

4-(4-methoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAUAMNUAFGPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327786
Record name 4-(4-Methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27347-14-4
Record name 4-(4-Methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the general procedure B, 4-chloroanisole (82 mg, 0.55 mmol) reacted with morpholine (46 mg, 0.53 mmol) using 1 mol % of catalyst and sodium tert-butoxide (63 mg, 0.60 mmol) at 70° C. for 27 h to give the title compound (97 mg, 95%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 6.92-6.85 (m, 4H), 3.87 (t, 4H, J=4.8 Hz), 3.78 (s, 3H), 3.07 (t, 4H, J=4.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 153.92, 145.60, 117.77, 114.47, 67.00, 55.52, 50.78. GC/MS(EI); m/z 193 (M+).
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
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Quantity
63 mg
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

According to General Procedure B, a mixture of 4-bromoanisole (63 μL, 0.50 mmol), morpholine (52 μL, 0.60 mmol), NaOt-Bu (67 mg, 0.70 mmol), Pd2(dba)3.CHCl3 (10 mg, 0.01 mmol), and 12f (8 mg, 0.02 mmol) in PhMe (2.5 mL) was heated, cooled and filtered. Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (2:50:48 Et3N/Et2O/hexane, silica gel) gave 52e (64 mg, 67%) as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 6.92-6.84 (m, 4H), 3.86 (t, 4H, J=4.8 Hz), 3.77 (s, 3H), 3.06 (t, 4H, J=4.8 Hz); 13C NMR (75.5 MHz, CDCl3) δ 153.9, 145.5, 117.7, 114.4, 66.9, 55.5, 50.7.
Quantity
63 μL
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mg
Type
catalyst
Reaction Step Two
Name
Yield
67%

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IPr
Quantity
0.05 mmol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the new nitration process for 4-(4-Methoxyphenyl)morpholine?

A1: The research details a novel nitration process for this compound that offers several advantages over traditional methods. The key improvement is the controlled addition of the this compound nitric acid salt to concentrated sulfuric acid. This approach ensures a precise 1:1 molar ratio of the substrate and nitric acid, effectively preventing under- or over-nitration []. This control leads to a more robust and safer process with a 59% yield improvement, 30% capacity increase, and 40% waste reduction compared to previous methods [].

Q2: Are there any safety concerns associated with the nitration of this compound?

A2: The research highlights that traditional nitration reactions can pose safety risks due to the potential for uncontrolled exothermic reactions and the formation of undesired byproducts. The newly developed process incorporates a detailed thermal hazard analysis, mitigating these risks and leading to a safer working environment [].

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